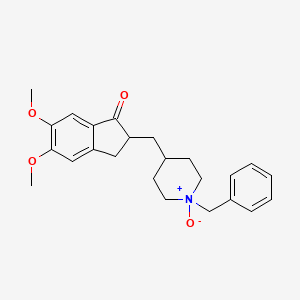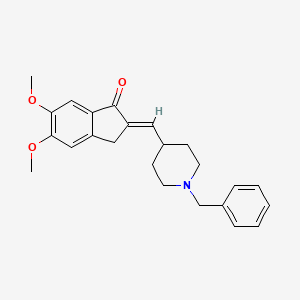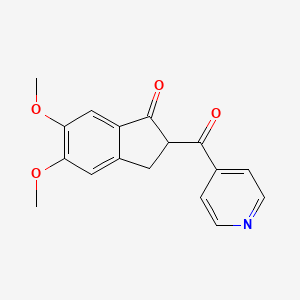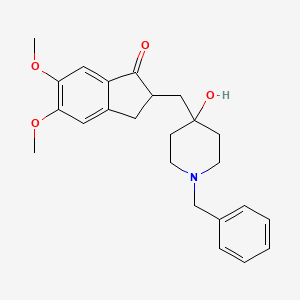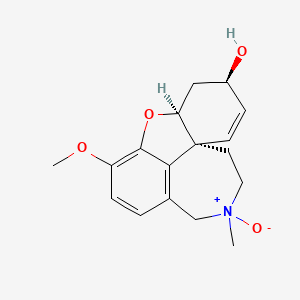
DNV-II impurity 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Electrochemical Detection in Pharmaceuticals
A new electrochemical method using anodic stripping voltammetry (ASV) has been developed for detecting and quantifying elemental impurities like cadmium(II) (Cd(2+)) and lead(II) (Pb(2+)) in pharmaceutical matrices. This method offers a sensitive, robust, and cost-effective alternative to traditional approaches, especially for analyzing elemental impurities in pharmaceutical-related matrices without extensive sample pretreatment (Rosolina et al., 2015).
Visible-Light Photoconductivity in Semiconductors
Doping metal oxides with impurity ions, such as Co2+ in ZnO, has been explored to sensitize these oxides to visible light. A detailed investigation into Zn1-xCoxO epitaxial films reveals how dopant concentration affects visible-light photoconductivity, with potential applications in solar photocatalysis or photoelectrochemistry (Johnson et al., 2011).
Crystal Orientation and Impurity Incorporation in Semiconductors
Research on III–V compound semiconductors grown by metalorganic vapor phase epitaxy (MOVPE) indicates a significant crystal orientation dependence of impurity dopant incorporation. This finding has implications for the design and manufacturing of semiconductors, affecting their electronic properties (Kondo et al., 1992).
Impurity-Induced Layer Disordering in Heterostructures
Impurity-induced layer disordering (IILD) via Zn diffusion in heterostructures like In0.5(AlxGa1−x)0.5P quantum well heterostructures has been studied, providing insights into the atom intermixing process. This research is significant for understanding and controlling the properties of semiconductor heterostructures (Deppe et al., 1988).
One-Dimensional Nanostructures in II–V Group Semiconductors
II–V group semiconductors have garnered attention for their potential in fabricating electronic and optoelectronic nanoscale devices. The synthesis and applications of one-dimensional nanostructures like nanotubes, nanowires, and nanobelts in these semiconductors are a field of active research, with implications for infrared detectors, solar cells, and more (Shen & Chen, 2009).
Doping in Lead Halide Perovskite Nanocrystals
The incorporation of Mn ions into lead-halide perovskite nanocrystals (CsPbX3) demonstrates the significant role of impurity doping in semiconductor nanocrystals. This research offers insights into the interactions between the dopant and the semiconductor host, with implications for novel optical, electronic, and magnetic functionalities (Liu et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for DNV-II impurity 1 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dinitrophenol", "2,4-dinitroaniline", "sodium hydroxide", "sodium nitrite", "sulfuric acid", "acetic anhydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2,4-dinitrophenol is reacted with sodium hydroxide to form the sodium salt of 2,4-dinitrophenol.", "Step 2: The sodium salt of 2,4-dinitrophenol is then reacted with sodium nitrite and sulfuric acid to form the diazonium salt.", "Step 3: The diazonium salt is then reacted with 2,4-dinitroaniline to form the desired product, DNV-II impurity 1.", "Step 4: The product is purified by recrystallization from acetic anhydride and acetic acid mixture in ethanol." ] } | |
Número CAS |
1005324-46-8 |
Nombre del producto |
DNV-II impurity 1 |
Fórmula molecular |
C25H35N3O7S |
Peso molecular |
521.63 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




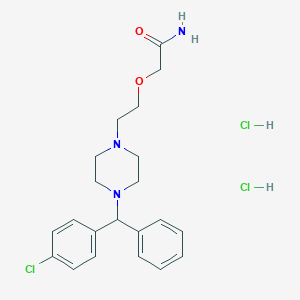
![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)
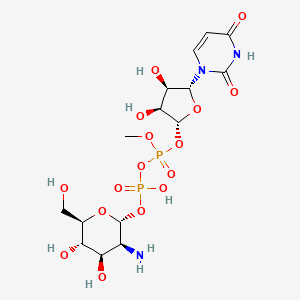
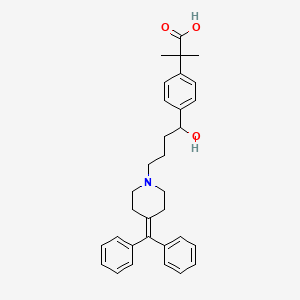
![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)
